molecular formula C22H25N3O B11428530 1-(3,5-dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3,5-dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11428530
M. Wt: 347.5 g/mol
InChI Key: OTHFGGDXZPZNGF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidin-2-ones This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 3,5-dimethylphenyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the pyrrolidin-2-one core.

    Substitution: Substitution reactions are possible at the phenyl and benzimidazole groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of the pyrrolidin-2-one core can yield pyrrolidine derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidin-2-one core may also play a role in modulating biological activities through its interaction with cellular components. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents.

    Benzimidazole derivatives: Compounds with a benzimidazole moiety, which may have different substituents at various positions.

    Phenyl-substituted compounds: Compounds with phenyl groups substituted at different positions.

Uniqueness: 1-(3,5-Dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H25N3O/c1-14(2)25-20-8-6-5-7-19(20)23-22(25)17-12-21(26)24(13-17)18-10-15(3)9-16(4)11-18/h5-11,14,17H,12-13H2,1-4H3

InChI Key

OTHFGGDXZPZNGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C

Origin of Product

United States

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